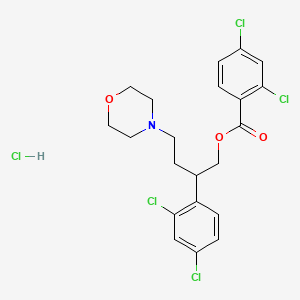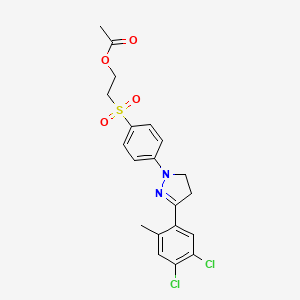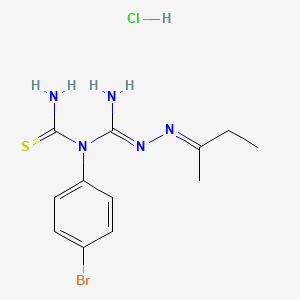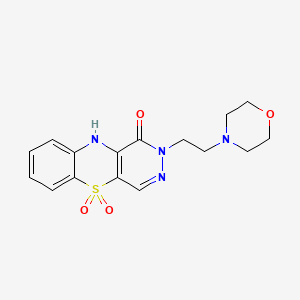
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Chlorination: Introduction of the chlorine atom at the 2-position of the ergoline ring.
Imidazole Attachment: Formation of the imidazole ring and its subsequent attachment to the ergoline structure via a methylene bridge.
Methylation: Introduction of the methyl group at the 6-position.
These reactions often require specific catalysts and conditions to ensure high yield and purity. Common reagents include chlorinating agents, imidazole, and methylating agents, with reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification processes to remove impurities. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification stages.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex ergoline derivatives.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent structure of 2-Chloro-8beta-(1H-imidazol-1-ylmethyl)-6-methylergoline.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Uniqueness
This compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its combination of a chlorine atom, imidazole ring, and methyl group differentiates it from other ergoline derivatives, potentially leading to unique applications and effects.
Propiedades
Número CAS |
160730-52-9 |
|---|---|
Fórmula molecular |
C19H21ClN4 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
(6aR,9R)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17-/m1/s1 |
Clave InChI |
ZDNMSQTZSMLUBZ-ZYFOBHMOSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


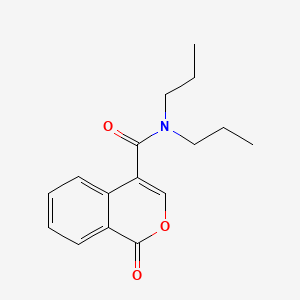

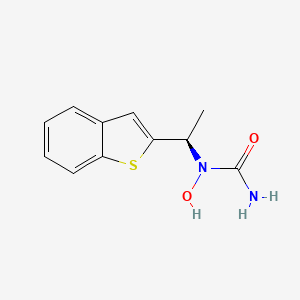
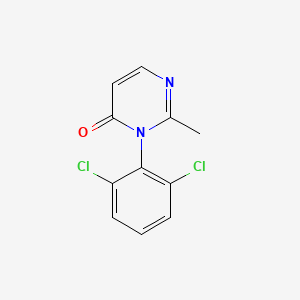
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

